molecular formula C18H22ClN5S B608339 4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride

4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride

Cat. No.: B608339
M. Wt: 375.9 g/mol
InChI Key: INVQHPQJFRKGIO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

KHS101 hydrochloride is a small molecule that interacts with Transforming Acidic Coiled-Coil-Containing Protein 3 (TACC3) . TACC3 is a key component of centrosome-microtubule dynamic networks . It plays critical roles in protecting microtubule stability and centrosome integrity, which are often dysregulated in cancers .

Mode of Action

KHS101 hydrochloride selectively induces a neuronal differentiation phenotype by interacting with TACC3 . It also disrupts the mitochondrial chaperone heat shock protein family D member 1 (HSPD1) in glioblastoma multiforme (GBM) cells .

Biochemical Pathways

KHS101 hydrochloride promotes aggregation of proteins regulating mitochondrial integrity and energy metabolism . This leads to compromised glycolysis and oxidative phosphorylation (OXPHOS), resulting in metabolic energy depletion in KHS101-treated GBM cells . The compound also induces key mitochondrial unfolded protein response factor DDIT3 in vitro and in vivo .

Pharmacokinetics

It’s known that khs101 hydrochloride can cross the blood-brain barrier (bbb), which is crucial for its effectiveness in brain-related conditions .

Result of Action

KHS101 hydrochloride promotes tumor cell death in diverse GBM cell models, independent of their tumor subtype, without affecting the viability of noncancerous brain cell lines . It also induces neuronal differentiation in cultured hippocampal neural progenitor cells (NPCs) and suppresses astrocyte formation .

Action Environment

It’s known that khs101 hydrochloride can function effectively in the complex environment of the brain, as it can cross the bbb .

Biochemical Analysis

Biochemical Properties

KHS101 hydrochloride interacts with the transforming acidic coiled-coil-containing protein 3 (TACC3), a protein involved in the dynamic network of centrosomal microtubules . This interaction induces a neuronal differentiation phenotype in cultured hippocampal neural progenitor cells (NPCs) . The nature of this interaction is selective and dose-dependent, with an EC50 of approximately 1 μM .

Cellular Effects

KHS101 hydrochloride has a significant impact on various types of cells and cellular processes. In GBM cells, it promotes the aggregation of proteins regulating mitochondrial integrity and energy metabolism . This leads to compromised glycolysis and oxidative phosphorylation (OXPHOS), resulting in metabolic energy depletion in KHS101-treated GBM cells . It does not affect the viability of non-cancerous brain cell lines .

Molecular Mechanism

The molecular mechanism of KHS101 hydrochloride involves disrupting the mitochondrial chaperone heat shock protein family D member 1 (HSPD1) . This disruption leads to the aggregation of an enzymatic network that regulates energy metabolism . The result is a significant decrease in the bioenergetic capacity and glycolytic activity of GBM cells .

Temporal Effects in Laboratory Settings

In laboratory settings, KHS101 hydrochloride has shown to have temporal effects. For instance, it has been observed that the subcutaneous injection of 3 mg/kg KHS101 for 7 days before conditioned place preference (CPP) training prolonged CPP extinction, while the same treatment after training accelerated extinction .

Dosage Effects in Animal Models

In animal models, the effects of KHS101 hydrochloride vary with different dosages. Systemic administration of KHS101 reduced tumor growth and increased survival in two intracranial patient-derived xenograft tumor models in mice . No discernible side effects were reported .

Metabolic Pathways

KHS101 hydrochloride disrupts metabolic pathways in GBM cells by inhibiting HSPD1, a key player in mitochondrial energy metabolism . This results in compromised glycolysis and OXPHOS, leading to metabolic energy depletion in KHS101-treated GBM cells .

Transport and Distribution

While specific transporters or binding proteins for KHS101 hydrochloride have not been identified, it has been shown to distribute to the brain and significantly increase neuronal differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KHS101 hydrochloride involves multiple steps, starting from the appropriate pyrimidine and thiazole derivatives. The reaction conditions typically include the use of organic solvents like dimethyl sulfoxide (DMSO) and ethanol, with the final product being purified to achieve a purity of ≥98% .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is synthesized in research laboratories under controlled conditions to ensure high purity and consistency. The compound is stored in a desiccated state at room temperature to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: KHS101 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to study its stability and reactivity.

    Reduction: Reduction reactions can be performed to modify the compound’s functional groups.

    Substitution: Substitution reactions are used to introduce different functional groups into the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of KHS101 hydrochloride .

Properties

IUPAC Name

4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5S.ClH/c1-13(2)10-20-16-8-9-19-18(23-16)21-11-15-12-24-17(22-15)14-6-4-3-5-7-14;/h3-9,12-13H,10-11H2,1-2H3,(H2,19,20,21,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVQHPQJFRKGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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